Agelastatin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(-)-Agelastatin A

Aplicaciones Científicas De Investigación

Anticancer Properties

Agelastatin A has been extensively studied for its anticancer properties, particularly its ability to inhibit tumor cell proliferation and metastasis.

- Mechanism of Action : AgA targets the eukaryotic ribosome, inhibiting peptide bond formation which is crucial for protein synthesis in cancer cells. This action contributes to its cytotoxic effects against cancerous cells, including leukemia, breast, lung cancers, and glioblastoma .

- Inhibition of Metastasis : Recent studies have shown that AgA and its derivatives can effectively prevent the migration of breast cancer cells. They achieve this by blocking the epithelial to mesenchymal transition (EMT), a critical step in cancer metastasis . In vivo assays demonstrated that these compounds could inhibit metastatic spread without affecting primary tumor growth .

- Cytotoxicity Profile : AgA exhibits an IC50 range between 0.097–0.703 µM across various human cancer cell lines, indicating potent cytotoxicity at low concentrations . Importantly, it has been shown to be non-cytotoxic at certain concentrations during biological evaluations, allowing for therapeutic applications without significant side effects .

Neuroprotective Effects

This compound also shows promise in neuropharmacology, particularly concerning neurodegenerative diseases.

- GSK-3 Inhibition : AgA inhibits glycogen synthase kinase-3 (GSK-3), an enzyme implicated in Alzheimer's disease and type 2 diabetes. This inhibition suggests a potential role for AgA in the treatment or prevention of these conditions .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives is crucial for enhancing its therapeutic efficacy.

- Synthetic Approaches : Various synthetic methodologies have been developed to create AgA derivatives with improved biological activity. For instance, modifications at specific positions on the agelastatin core have led to compounds with enhanced potency against cancer cells .

- Structure-Activity Relationship (SAR) : Studies on SAR have identified essential functional groups necessary for maintaining cytotoxic activity, guiding the development of new derivatives that could offer better therapeutic profiles .

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound in different contexts:

Análisis De Reacciones Químicas

Acid-Catalyzed Rearrangements and Stability

Agelastatin A undergoes structural rearrangements under acidic conditions, primarily mediated by N-acyliminium ion intermediates. Key transformations include:

-

Conversion to Agelastatin E : Stirring this compound (1 ) in methanol with Amberlyst® 15 (A15) under reflux yields agelastatin E (2 ) via hydroxyl group elimination. This process is reversible in water/acetone mixtures .

-

Protodebromination : Bromine loss at C13 occurs in acidic media, forming carbocation intermediates that drive C–C4 or C4–C13 cyclization pathways .

-

N-Methyl Derivatives : Methylation at N1, N3, or N9 positions alters electron density, influencing reactivity. For example, N1-methyl derivatives exhibit reduced stability compared to unmodified this compound .

Table 1: Stability of N-Methyl Agelastatin Derivatives

Biomimetic Iminium Ion Chemistry

Movassaghi’s approach exploits N-acyliminium ion intermediates:

-

Pre-agelastatin A (16 ) cyclizes under acidic conditions to form this compound (1 ) in 49% yield .

-

Stereochemical Control : Methanol treatment of 4,5-di-epi-agelastatin A reinstates the hydroxyl group, enabling access to epimerized products .

Iron(II)-Mediated Cyclization

A nonhazardous route replaces azidoformates with N-tosyloxycarbamates:

-

FeBr₂/Bu₄NBr promotes aminobromination of 8 , yielding intermediates 5a–b for subsequent lactamization .

Radical Azidation

A novel SH2′ radical azidation strategy uses TMSN₃/KMnO₄/BnEt₃NCl:

-

Bromo silyl enol ethers undergo olefin transposition to form azido silyl enol ethers, streamlining access to azide-containing intermediates .

Oxidative and Equilibration Reactions

-

Dehydrothis compound Formation : Heating O-methyl-di-epi-agelastatin A (29 ) in pyridine generates dehydrothis compound (30 ) in 99% yield .

-

DMDO Oxidation : Treatment of 30 with dimethyldioxirane (DMDO) produces di-epi-agelastatin C (31 ) via convex-face oxidation, which equilibrates to agelastatin C (3 ) under Brønsted acid conditions .

Key Mechanistic Insights

-

Electrophilic Aromatic Substitution (EAS) : The pyrrole ring’s electron-rich nature facilitates bromination at C2, critical for maintaining bioactivity .

-

Carbocation Rearrangements : Acidic conditions promote carbocation formation at C13, influencing cyclization pathways and product distribution .

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Selected Synthetic Approaches

Propiedades

Número CAS |

152406-28-5 |

|---|---|

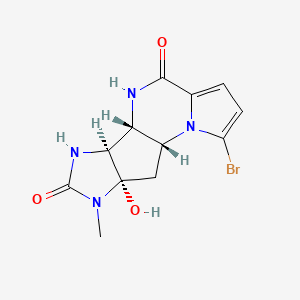

Fórmula molecular |

C12H13BrN4O3 |

Peso molecular |

341.16 g/mol |

Nombre IUPAC |

(1R,9S,10S,14S)-3-bromo-14-hydroxy-13-methyl-2,8,11,13-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-3,5-diene-7,12-dione |

InChI |

InChI=1S/C12H13BrN4O3/c1-16-11(19)15-9-8-6(4-12(9,16)20)17-5(10(18)14-8)2-3-7(17)13/h2-3,6,8-9,20H,4H2,1H3,(H,14,18)(H,15,19)/t6-,8-,9+,12+/m1/s1 |

Clave InChI |

MPASKXAEPUAMBS-WJOUQXRDSA-N |

SMILES |

CN1C(=O)NC2C1(CC3C2NC(=O)C4=CC=C(N34)Br)O |

SMILES isomérico |

CN1C(=O)N[C@@H]2[C@]1(C[C@@H]3[C@H]2NC(=O)C4=CC=C(N34)Br)O |

SMILES canónico |

CN1C(=O)NC2C1(CC3C2NC(=O)C4=CC=C(N34)Br)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(-)-Agelastatin A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.